molecular formula C18H16ClN3O4S2 B12197898 N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

Cat. No.: B12197898
M. Wt: 437.9 g/mol
InChI Key: YLJPBHKOINYOCJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfonyl group at the 5-position of the thiadiazole ring and a 2-chlorobenzyl substituent. The acetamide moiety is substituted with a 4-methoxyphenyl group, which is known to enhance bioavailability and target affinity in medicinal chemistry .

Properties

Molecular Formula

C18H16ClN3O4S2

Molecular Weight

437.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-14-8-6-12(7-9-14)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,21,23)

InChI Key

YLJPBHKOINYOCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Intramolecular cyclization of thiosemicarbazide derivatives under alkaline conditions yields 2-amino-5-substituted-1,3,4-thiadiazoles. For example, reacting substituted carboxylic acids with thiosemicarbazide in benzene under reflux forms intermediate thiosemicarbazones, which cyclize in alkaline media to produce the thiadiazole core. Typical conditions involve refluxing in ethanol with sodium hydroxide (40–60°C, 4–6 h), achieving yields of 70–78%.

EDCI/HOBT-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) as coupling agents. Substituted 2-amino-5-phenyl-1,3,4-thiadiazoles react with benzisothiazolinone acetic acid derivatives in dichloromethane or tetrahydrofuran at 10–30°C for 16–24 h. Molar ratios of EDCI:HOBT:amine at 1.2:1.4:1 optimize yields (76–77%). Post-reaction purification via column chromatography (ethyl acetate:petroleum ether, 1:1) ensures >95% purity.

Table 1: Comparison of Thiadiazole Core Synthesis Methods

MethodReagentsConditionsYield (%)Purity (%)
CyclizationNaOH, ethanol40–60°C, 4–6 h70–7890
EDCI/HOBT CouplingEDCI, HOBT, DCM/THF10–30°C, 16–24 h76–7795

Introduction of the Sulfonyl Group

The sulfonyl moiety at the 5-position of the thiadiazole ring is introduced via sulfonylation or oxidation reactions:

Direct Sulfonylation

Reacting the thiadiazole intermediate with 2-chlorobenzylsulfonyl chloride in dry pyridine at 150–160°C for 3 h installs the sulfonyl group. This method requires inert conditions (nitrogen atmosphere) and yields 70–72% after recrystallization from ethanol.

Oxidation of Thioethers

Thioether precursors can be oxidized to sulfones using potassium permanganate or hydrogen peroxide in acetic acid. For example, treating 5-(2-chlorobenzylthio)-1,3,4-thiadiazole with 30% H₂O₂ at 60°C for 2 h achieves full conversion to the sulfonyl derivative.

Table 2: Sulfonyl Group Introduction Methods

MethodReagentsConditionsYield (%)
Sulfonylation2-Chlorobenzylsulfonyl chloride, pyridine150–160°C, 3 h70–72
OxidationH₂O₂, acetic acid60°C, 2 h85

Formation of 2-(4-Methoxyphenyl)acetamide

The acetamide side chain is synthesized through two primary routes:

Acetylation of 4-Methoxyaniline

Reacting 4-methoxyaniline with acetic anhydride in tetrahydrofuran at 60°C for 1 h produces 2-(4-methoxyphenyl)acetamide with 80% yield. This method avoids hazardous reagents and simplifies purification via aqueous workup.

Ammonolysis of Esters

Methyl 2-(4-methoxyphenyl)acetate reacts with ammonia in methanol at 0–25°C to form the acetamide. Using p-toluenesulfonic acid as a catalyst increases reaction rates, achieving 85% yield after recrystallization.

Coupling of Thiadiazole Sulfonyl and Acetamide Moieties

The final step involves forming the ylidene linkage between the sulfonylated thiadiazole and acetamide groups:

Microwave-Assisted Condensation

Irradiating a mixture of 5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine and 2-(4-methoxyphenyl)acetamide in ethanol using microwave irradiation (40% power, 30 s intervals) for 20 min yields the target compound. This method reduces reaction times from hours to minutes, achieving 75% yield.

Classical Heating

Alternatively, refluxing the components in dimethylformamide (DMF) with triethylamine as a base at 100°C for 12 h provides a 68% yield. Purification via silica gel chromatography (chloroform:methanol, 9:1) ensures >98% purity.

Table 3: Final Coupling Reaction Conditions

MethodReagentsConditionsYield (%)
MicrowaveEthanol, microwave40% power, 20 min75
Classical HeatingDMF, triethylamine100°C, 12 h68

Characterization and Validation

Critical characterization data for the final compound include:

  • ¹H NMR (DMSO-d6) : Signals at δ 4.82 (s, 2H, CH₂), 7.11–8.11 (m, 8H, Ar-H), and 13.12 (s, 1H, NH) confirm the acetamide and sulfonyl groups.

  • Mass Spectrometry : Molecular ion peak at m/z 492.1 (M+H⁺) aligns with the theoretical molecular weight.

  • Melting Point : 248–250°C indicates high crystallinity .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Overview

1,3,4-Thiadiazole derivatives, including N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines.

Case Studies

  • Cytotoxic Properties : A review highlighted that several thiadiazole derivatives exhibit cytotoxic effects against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. For instance, a derivative with a similar structure demonstrated an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .
CompoundCell LineIC50 Value (µg/mL)
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27
N-{5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamideBT4740.794

Overview

Thiadiazole derivatives have also been investigated for their antiviral activities. The unique structural features of these compounds allow them to interact with viral targets effectively.

Research Findings

A study synthesized various 5-(4-chlorophenyl)-N-substituted thiadiazole derivatives and tested them against Tobacco Mosaic Virus (TMV). Some compounds exhibited promising antiviral activity comparable to established antiviral agents .

CompoundVirus TargetActivity
5-(4-chlorophenyl)-N-substituted thiadiazolesTMVModerate

Overview

The antimicrobial properties of thiadiazole derivatives have been explored extensively due to their potential as therapeutic agents against bacterial infections.

Case Studies

Research has shown that certain derivatives possess significant antibacterial activity against various strains of bacteria. The incorporation of sulfonamide groups enhances their efficacy by disrupting bacterial folate synthesis pathways.

CompoundBacterial StrainActivity
N-{5-[sulfonamide]-1,3,4-thiadiazol-2-yl} derivativesE. coliEffective

Mechanism of Action

The mechanism of action of N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and reported activities:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound : N-[(2E)-5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide 2-Chlorobenzyl (sulfonyl), 4-methoxyphenyl (acetamide) C₁₈H₁₆ClN₃O₄S₂ Not provided Hypothesized anticonvulsant/antitumor activity (based on 4-methoxyphenyl and sulfonyl motifs)
N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide 4-Chlorobenzyl (sulfonyl), 4-methoxyphenyl (acetamide) C₁₈H₁₆ClN₃O₄S₂ 437.9 Structural isomer; potential differences in target binding due to para-chloro vs. ortho-chloro
N-[(2E)-5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide 2-Fluorobenzyl (sulfonyl), 4-methoxyphenyl (acetamide) C₁₈H₁₆FN₃O₄S₂ Not provided Higher electronegativity of fluorine may alter electronic properties and binding affinity
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide 4-Methoxyphenyl (thiadiazole), 6-methylbenzothiazole (acetamide) C₁₉H₁₇N₅O₂S₂ Not provided 100% anticonvulsant efficacy in MES model; neurotoxicity studied
2-{[5-(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylsulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 4-Methoxybenzyl (sulfanyl), trifluoromethylphenyl (acetamide) C₁₉H₁₆ClF₃N₃O₂S₃ Not provided Dual sulfanyl groups may reduce polarity compared to sulfonyl derivatives
N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)phenyl)benzamide 4-Methoxyphenyl (thiadiazole), acetyl and benzamide groups C₂₇H₂₂N₄O₃S Not provided Anticancer activity via VEGFR-2 targeting; synthesized via hydrazonoyl chloride intermediates

Key Observations:

Replacement of chlorine with fluorine () introduces greater electronegativity, which could enhance hydrogen bonding but reduce lipophilicity.

Role of 4-Methoxyphenyl :

  • The 4-methoxyphenyl group is recurrent in bioactive thiadiazoles (e.g., anticonvulsant agents in ). Its electron-donating methoxy group likely improves solubility and binding to hydrophobic pockets in targets like DHFR (ΔG = −9.0 kcal/mol in ).

Sulfonyl vs.

Molecular Weight and Drug-Likeness :

  • Most analogs fall within 400–450 g/mol, adhering to Lipinski’s rules for oral bioavailability. Exceptions (e.g., compound 6g in , MW 775.73) may face challenges in absorption.

Research Findings and Implications

  • Anticonvulsant Activity : Compounds with 4-methoxyphenyl-thiadiazole-acetamide motifs () show 100% efficacy in maximal electroshock (MES) models, suggesting the target compound merits similar evaluation.
  • Anticancer Potential: Derivatives targeting VEGFR-2 () or DHFR () highlight the thiadiazole core’s versatility. The sulfonyl group in the target compound may enhance kinase inhibition.
  • Synthetic Feasibility: Analogous compounds are synthesized via S-alkylation or hydrazonoyl chloride pathways (), providing routes for scalable production.

Biological Activity

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The compound features a 1,3,4-thiadiazole ring system substituted with a chlorobenzyl sulfonyl group and a methoxyphenyl acetamide moiety. The structural formula can be represented as follows:

C18H18ClN3O3S2\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}_2

This unique structure contributes to its biological activity through various mechanisms.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been widely studied for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with biological targets, resulting in significant antibacterial and antifungal effects.

Key Findings:

  • Compounds with a similar thiadiazole structure have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated inhibition zones greater than 16 mm against Streptococcus pyogenes and Escherichia coli at concentrations as low as 31.25 μg/mL .
  • The introduction of halogen substituents (like chlorine) on the phenyl ring has been associated with increased antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under consideration has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Studies:

  • MCF-7 Breast Cancer Cells: The compound exhibited significant anti-proliferative effects with an IC50 value of 0.28 µg/mL. This suggests that it may inhibit cell growth effectively compared to standard chemotherapy agents .
  • Mechanism of Action: Molecular docking studies indicated that the compound could interfere with critical cellular pathways by inhibiting CDK9 and STAT3 transcriptional activity, which are essential for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-thiadiazole derivatives is heavily influenced by their structural components. Modifications in substituents can lead to variations in potency.

Table 1: Structure-Activity Relationships of Thiadiazole Derivatives

CompoundSubstituentActivity TypeIC50 (µg/mL)Notes
AChlorobenzylAntibacterial31.25Effective against Gram-positive bacteria
BMethoxyphenylAnticancer0.28Significant effect on MCF-7 cells
CNitro groupAnticancer0.52Increased cytotoxicity in lung carcinoma

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can intermediates be optimized?

Answer:
The synthesis involves multi-step heterocyclic condensation. Key steps include:

  • Step 1: Condensation of 2-chloro-N-phenylacetamide derivatives with sulfonyl or thiol-containing precursors to form the 1,3,4-thiadiazole core .
  • Step 2: Introduction of the 2-chlorobenzylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., dry benzene or THF) with triethylamine as a base .
  • Step 3: Final coupling of the 4-methoxyphenylacetamide moiety using phenylacetyl chloride in a temperature-controlled environment (0–5°C) to prevent side reactions .

Optimization Tips:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
  • Monitor reaction progress via TLC (Rf values: 0.3–0.5 in 3:7 EtOAc/hexane) .

Basic: How should researchers characterize the compound’s structural integrity post-synthesis?

Answer:
Employ a combination of spectroscopic and crystallographic methods:

  • NMR: Focus on δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.1–2.5 ppm (acetamide methyl) .
  • X-ray Crystallography: Resolve the (E)-configuration of the thiadiazole-ylidene moiety and confirm sulfonyl group geometry (e.g., torsion angles of 85–90° between thiadiazole and benzene rings) .
  • Mass Spectrometry: Verify molecular ion peaks at m/z 463.8 [M+H]⁺ (calculated for C₁₉H₁₇ClN₃O₄S₂) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological potential?

Answer:
Design derivatives with targeted modifications:

  • Variation 1: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to assess effects on receptor binding .
  • Variation 2: Modify the sulfonyl linker to sulfonamide or carboxylate to study solubility and bioavailability .
  • Assay Protocol: Test derivatives against VEGFR-2 or COX-2 enzymes using ELISA-based inhibition assays (IC₅₀ calculations) .

Key SAR Findings:

  • The 2-chlorobenzylsulfonyl group enhances hydrophobic interactions with enzyme active sites .
  • Methoxy groups improve membrane permeability but reduce metabolic stability .

Advanced: How can conflicting biological activity data between in vitro and in vivo models be resolved?

Answer:
Address discrepancies using:

  • Metabolic Stability Testing: Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated demethylation) .
  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and AUC (area under the curve) in rodent models to correlate with in vitro IC₅₀ values .
  • Formulation Adjustments: Introduce PEGylation or nano-encapsulation to improve bioavailability if poor solubility is observed in vivo .

Advanced: What computational methods are effective for predicting binding modes with biological targets?

Answer:
Use a hybrid approach:

  • Molecular Docking (AutoDock Vina): Simulate interactions with VEGFR-2 (PDB ID: 4ASD). Prioritize residues Lys868 and Glu885 for hydrogen bonding .
  • MD Simulations (GROMACS): Run 100-ns trajectories to assess stability of the sulfonyl-thiadiazole interaction in aqueous environments .
  • QSAR Modeling: Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptor count to predict IC₅₀ trends .

Basic: What are the critical safety considerations for handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Waste Disposal: Quench reactive intermediates (e.g., hydrazonoyl chlorides) with 10% sodium bicarbonate before disposal .

Advanced: How can regioselectivity challenges during thiadiazole functionalization be mitigated?

Answer:

  • Catalytic Control: Use Pd(OAc)₂ with triphenylphosphine to direct coupling to the 5-position of the thiadiazole ring .
  • Solvent Effects: Polar aprotic solvents (DMF or DMSO) favor sulfonation at the nitrogen atom over sulfur .
  • Monitoring: Employ in-situ FTIR to track N–H stretching (3300–3400 cm⁻¹) during sulfonyl group attachment .

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